N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline is a complex organic compound characterized by its unique thiazole ring structure and the presence of both benzyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline typically involves a multi-step process. One common method includes the condensation of 4-ethoxyaniline with a thiazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound are usually conducted under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may be carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline stands out due to its unique combination of a thiazole ring with benzyl and fluorophenyl groups. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H21FN2OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-benzyl-N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H21FN2OS/c1-2-28-22-14-12-21(13-15-22)26-24-27(16-18-6-4-3-5-7-18)23(17-29-24)19-8-10-20(25)11-9-19/h3-15,17H,2,16H2,1H3 |
InChI Key |
WBQKBDHXKPGROI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.